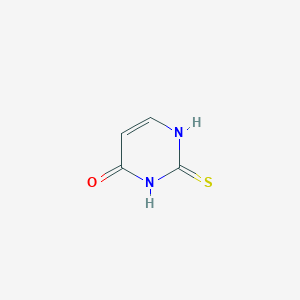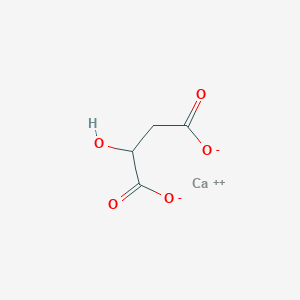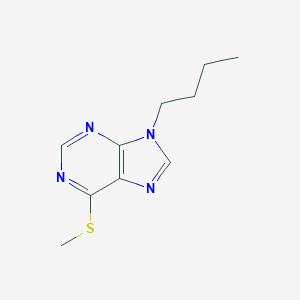
9H-Purine, 9-butyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 9-butyl-6-(methylthio)- is a chemical compound that belongs to the purine family. It is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool in the field of pharmacology and drug discovery.
Mécanisme D'action
The mechanism of action of 9H-Purine, 9-butyl-6-(methylthio)- is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including xanthine oxidase and adenosine deaminase. This inhibition can lead to a decrease in the production of uric acid and an increase in the levels of adenosine, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
9H-Purine, 9-butyl-6-(methylthio)- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. This inhibition can lead to a decrease in the levels of uric acid, which is beneficial for individuals with gout.
Additionally, this compound has been found to increase the levels of adenosine, which can have various physiological effects. Adenosine is a neurotransmitter that plays a role in regulating blood flow, heart rate, and immune function. It has also been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
9H-Purine, 9-butyl-6-(methylthio)- has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified using standard laboratory techniques. Additionally, it has been extensively studied, and its properties and effects are well understood.
However, there are also limitations to using this compound in laboratory experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving 9H-Purine, 9-butyl-6-(methylthio)-. One area of research could focus on further elucidating its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs that target the same pathways.
Another area of research could focus on exploring the potential therapeutic applications of this compound. Its ability to inhibit xanthine oxidase and increase adenosine levels could make it a promising candidate for the treatment of gout, inflammation, and other conditions.
Finally, future research could focus on developing new synthetic routes to 9H-Purine, 9-butyl-6-(methylthio)-. Improving the synthesis of this compound could make it more accessible to researchers and lead to new discoveries in the field of pharmacology and drug discovery.
Conclusion:
9H-Purine, 9-butyl-6-(methylthio)- is a synthetic compound that has been extensively used in scientific research for its unique properties. It has been found to have a variety of biochemical and physiological effects, making it an important tool in the field of pharmacology and drug discovery. While there are limitations to using this compound in laboratory experiments, there are also many future directions for research that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 9H-Purine, 9-butyl-6-(methylthio)- involves the reaction of 6-chloro-9H-purine with butyl lithium and methylthiolate. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
9H-Purine, 9-butyl-6-(methylthio)- has been extensively used in scientific research as a tool for drug discovery and pharmacological studies. It has been found to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used to study the effects of purine derivatives on various physiological processes.
Propriétés
Numéro CAS |
15923-48-5 |
|---|---|
Nom du produit |
9H-Purine, 9-butyl-6-(methylthio)- |
Formule moléculaire |
C10H14N4S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
9-butyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C10H14N4S/c1-3-4-5-14-7-13-8-9(14)11-6-12-10(8)15-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OHHJPJULCIJFST-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1N=CN=C2SC |
SMILES canonique |
CCCCN1C=NC2=C1N=CN=C2SC |
Autres numéros CAS |
15923-48-5 |
Synonymes |
9-Butyl-6-(methylthio)-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



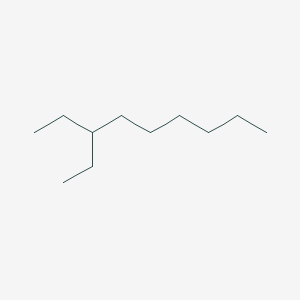
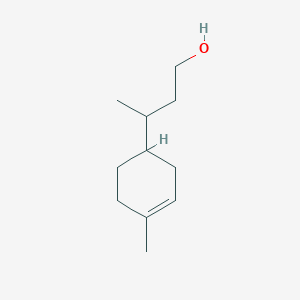

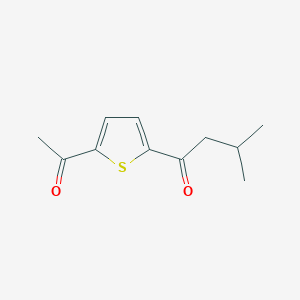
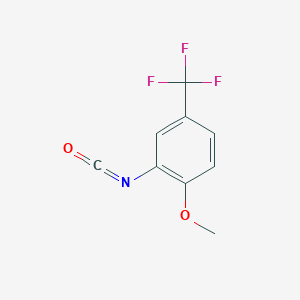
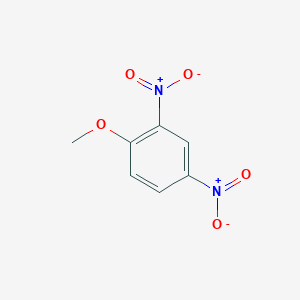

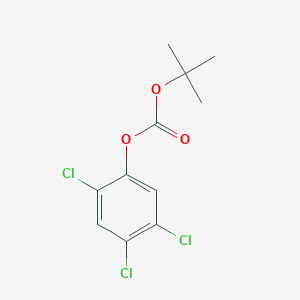
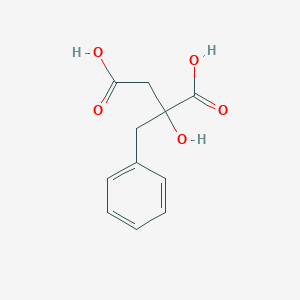
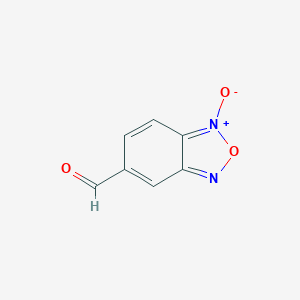
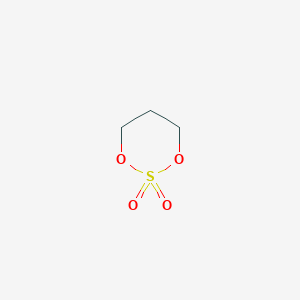
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
